2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is an organoboron compound with the molecular formula C12H18BNO3. This compound is used as a starting material for a variety of synthetic reactions, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method includes iridium or rhodium-catalyzed C-H or C-F borylation . These reactions typically require mild conditions and are highly efficient.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability . The use of boronic esters as protective groups in carbohydrate chemistry has also been explored, providing a preparatively useful way to install various functional groups .
Chemical Reactions Analysis
Types of Reactions
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of boronic acids.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are often employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form carbon-carbon bonds . This process is facilitated by the unique electronic properties of the boronic ester group, which enhances the reactivity and selectivity of the reaction .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Pyridylboronic acid
Uniqueness
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester stands out due to its specific functional groups, which provide unique reactivity and selectivity in cross-coupling reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-16-10(9)11(17)15-5/h6-8H,1-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOAWRYTFGERMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.